![molecular formula C17H13N3O B565152 9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 CAS No. 1215766-49-6](/img/no-structure.png)
9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4” is a type of indole-based molecule. Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . They are known to occur in nature and many are biologically active, exhibiting antitumor, antibacterial, antiviral, or antifungal activities .
Synthesis Analysis
The synthesis of indole-based compounds like “9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4” often involves electrophilic substitution reactions . For instance, the indole ring is highly reactive at its 3-position toward protonation, halogenation, alkylation, and acylation . Moreover, the synthesis of azepino[3,4-b]indoles, a family of molecules with pharmaceutical significance that contain an aza-seven-membered ring system, has been achieved with a set of alkylating agents .Molecular Structure Analysis
The molecular structure of indole-based compounds is characterized by the presence of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . This structure is ubiquitous in nature and has long inspired organic synthesis chemists .Chemical Reactions Analysis
Indole-based compounds are highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . The 3-position is the most reactive site on the unsubstituted ring, by virtue of its increased electron density .Physical And Chemical Properties Analysis
The physical and chemical properties of indole-based compounds can vary widely. For example, a julolidine-structured pyrido[3,4-b]indole dye showed bathochromic shifts of the fluorescence band upon changing from aprotic solvents to protic solvents, as well as positive fluorescence solvatochromism .Safety And Hazards
Zukünftige Richtungen
The future directions for research on indole-based compounds like “9-(4’-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4” could include further exploration of their synthesis, characterization, and potential applications. For instance, there is interest in developing biocatalytic approaches to convert indole into halogenated and oxygenated derivatives . Additionally, the development of new drug candidates against challenging diseases, including lung cancer, is a promising area of research .
Eigenschaften
CAS-Nummer |
1215766-49-6 |
|---|---|
Produktname |
9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4 |
Molekularformel |
C17H13N3O |
Molekulargewicht |
279.335 |
IUPAC-Name |
N-(2,3,5,6-tetradeuterio-4-pyrido[3,4-b]indol-9-ylphenyl)hydroxylamine |
InChI |
InChI=1S/C17H13N3O/c21-19-12-5-7-13(8-6-12)20-16-4-2-1-3-14(16)15-9-10-18-11-17(15)20/h1-11,19,21H/i5D,6D,7D,8D |
InChI-Schlüssel |
LECLBYWFRKFHIQ-KDWZCNHSSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)NO)C=NC=C3 |
Synonyme |
Hydroxyaminophenylnorharman-d4; N-Hydroxy-4-(9H-pyrido[3,4-b]indol-9-yl)_x000B_benzenamine-d4; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



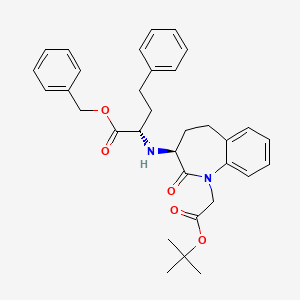
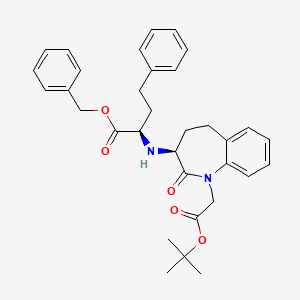
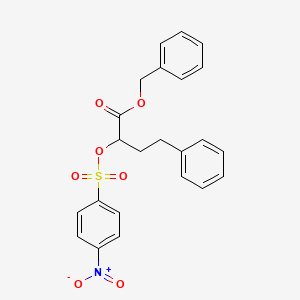
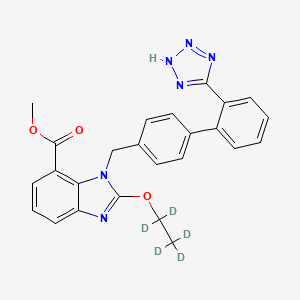


![3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid](/img/structure/B565080.png)

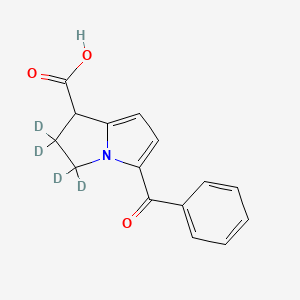


![Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4](/img/structure/B565087.png)
